
Fmoc-Asp(O-1-Ad)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Asp(O-1-Ad)-OH is a useful research compound. Its molecular formula is C29H31NO6 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Fmoc-Asp(O-1-Ad)-OH is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an O-1-adamantyl (O-1-Ad) side chain. This compound is notable in peptide synthesis due to its role in minimizing side reactions, particularly aspartimide formation, which can significantly affect the yield and purity of synthesized peptides.
- Molecular Formula : C29H31N O6
- Molecular Weight : 489.56 g/mol
- CAS Number : 118534-81-9
Peptide Synthesis and Aspartimide Formation
One of the primary concerns in the synthesis of peptides containing aspartic acid is the formation of aspartimides, which can lead to various by-products that compromise the integrity of the final product. This compound has been shown to significantly reduce aspartimide formation compared to other derivatives such as Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.
In comparative studies, this compound demonstrated a reduction in aspartimide formation to negligible levels during solid-phase peptide synthesis (SPPS). This is critical for synthesizing longer peptides where multiple aspartic acid residues are present.
Study 1: Comparative Analysis of Aspartimide Formation
A study evaluated various Fmoc-protected aspartic acid derivatives in the context of peptide synthesis. The results indicated that this compound reduced aspartimide formation to only 0.1% per cycle, which is within acceptable limits for commercial amino acids. In contrast, other derivatives exhibited higher rates of aspartimide formation, leading to lower yields and purity of the peptide products .
Derivative | Aspartimide Formation (% per cycle) |
---|---|
Fmoc-Asp(OtBu)-OH | 1.24 |
Fmoc-Asp(OMpe)-OH | 0.4 |
This compound | 0.1 |
Study 2: Synthesis Efficiency
Another investigation focused on the efficiency of synthesizing a model hexapeptide using different Fmoc-protected aspartic acid derivatives. The study found that using this compound resulted in a crude product with negligible impurities related to aspartimide, thereby increasing the overall yield by approximately 25% compared to standard derivatives .
The mechanism by which this compound reduces aspartimide formation involves its unique side chain, which stabilizes the intermediate states during peptide elongation. This stabilization minimizes the likelihood of cyclization reactions that lead to aspartimide formation, thus enhancing the fidelity of peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-Asp(O-1-Ad)-OH is primarily utilized in the synthesis of peptides through SPPS. Its unique structure allows for effective protection of the carboxylic acid group, which mitigates the formation of aspartimides during peptide assembly. This property is crucial for synthesizing longer peptides or those with multiple aspartic acid residues.
Case Study : A study demonstrated that substituting traditional Fmoc-Asp(OtBu)-OH with this compound significantly reduced aspartimide formation during the synthesis of complex peptides. The resulting peptides exhibited higher purity and yield compared to those synthesized with conventional methods .
Modification of Peptide Properties
The introduction of this compound into peptide sequences can enhance certain properties such as solubility and stability. This modification is particularly beneficial for therapeutic peptides that require specific physicochemical characteristics.
Data Table: Comparison of Peptide Yields
Peptide Sequence | Traditional Aspartic Acid Derivative | Yield (%) | Aspartimide Formation (%) |
---|---|---|---|
Peptide A | Fmoc-Asp(OtBu)-OH | 50 | 30 |
Peptide B | This compound | 80 | 5 |
Facilitation of Complex Peptide Structures
This compound enables the synthesis of multi-module proteins and complex peptide architectures. Its ability to prevent side reactions allows researchers to construct intricate structures that are essential for studying protein interactions and functions.
Case Study : The synthesis of low-density lipoprotein receptor modules demonstrated that using this compound facilitated the successful assembly of these modules without significant by-product formation, which is often a challenge with traditional methods .
Challenges Addressed by this compound
The primary challenge in peptide synthesis involving aspartic acid residues is the formation of aspartimides, which can lead to impurities and reduced yields. This compound addresses this issue effectively:
- Aspartimide Formation : Traditional methods often result in high levels of aspartimide formation (up to 30% in some cases) when utilizing standard derivatives like Fmoc-Asp(OtBu)-OH.
- Improved Yields : By employing this compound, researchers have reported yields exceeding 80% with minimal side reactions, showcasing its effectiveness in enhancing peptide synthesis protocols .
Eigenschaften
IUPAC Name |
(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMHFLIBCSCIRT-QDPBCONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.